molecular formula C20H25ClN4O2 B2578743 2-(2-((5-(Tert-butyl)-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol CAS No. 903207-12-5

2-(2-((5-(Tert-butyl)-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol

Cat. No.: B2578743
CAS No.: 903207-12-5
M. Wt: 388.9
InChI Key: NOXKJDHNVGOBJV-UHFFFAOYSA-N
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Description

2-(2-((5-(Tert-butyl)-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 5-tert-butyl group, a 3-(2-chlorophenyl) substituent, and a 7-aminoethoxyethanol side chain. This compound belongs to a class of nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as kinase inhibitors or purine analogues . Its structure combines hydrophobic (tert-butyl, chlorophenyl) and hydrophilic (ethanol side chain) moieties, which may enhance solubility and target binding compared to simpler analogues.

Properties

IUPAC Name

2-[2-[[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-20(2,3)17-12-18(22-8-10-27-11-9-26)25-19(24-17)15(13-23-25)14-6-4-5-7-16(14)21/h4-7,12-13,22,26H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXKJDHNVGOBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCOCCO)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((5-(Tert-butyl)-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H25ClN4O2
  • Molecular Weight : 388.9 g/mol
  • Solubility : Soluble in various solvents
  • Purity : Typically around 95% .

The compound features a pyrazolo[1,5-a]pyrimidine core , which is known for its diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : Similar compounds in the pyrazolo[1,5-a]pyrimidine class have shown activity as selective inhibitors of Janus kinases (JAKs), which play crucial roles in cell signaling pathways associated with immune response and hematopoiesis .
  • COX Inhibition : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, related compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anti-inflammatory Effects

Studies have reported that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anti-inflammatory properties. For example:

  • Compounds similar to the target compound showed effective inhibition of COX-2 with IC50 values around 0.04μM0.04\,\mu M, indicating strong potential as anti-inflammatory agents .

Case Studies and Experimental Findings

  • In Vivo Studies : In carrageenan-induced paw edema models, several pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, a well-known anti-inflammatory drug. The effective doses (ED50) were reported as follows:
    • Compound A: 11.60 μM
    • Compound B: 8.23 μM
    • Compound C: 9.47 μM
    • Indomethacin: 9.17 μM .
  • Cellular Assays : In vitro assays using RAW264.7 macrophages demonstrated that certain derivatives significantly reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels upon treatment, suggesting a mechanism through which these compounds exert their anti-inflammatory effects .

Comparative Analysis with Related Compounds

Compound NameStructureIC50 (μM)ED50 (μM)Activity Type
IndomethacinN/A0.049.17Anti-inflammatory
Compound APyrazolo derivative0.0411.60Anti-inflammatory
Compound BPyrazolo derivativeN/A8.23Anti-inflammatory
Compound CPyrazolo derivativeN/A9.47Anti-inflammatory

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its complex structure, which includes a pyrazolo[1,5-a]pyrimidine core. The presence of a tert-butyl group and a chlorophenyl moiety contributes to its lipophilicity and potential biological activity. Its molecular formula is C20H25ClN4O2C_{20}H_{25}ClN_4O_2, with a molecular weight of approximately 388.89 g/mol.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, the pyrazolo[1,5-a]pyrimidine scaffold has been linked to the inhibition of mitogen-activated protein kinases (MAPKs), which play crucial roles in cell signaling pathways related to cancer development .
  • Inflammation Modulation :
    • The compound's ability to modulate inflammatory responses has been explored in preclinical models. It has shown promise in reducing markers of inflammation, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
  • Neurological Applications :
    • There is ongoing research into the neuroprotective effects of pyrazolo[1,5-a]pyrimidine derivatives. These compounds may offer therapeutic benefits in neurodegenerative conditions by targeting pathways associated with neuronal survival and apoptosis .

Pharmacological Insights

The pharmacological profile of 2-(2-((5-(Tert-butyl)-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol suggests several key areas of interest:

  • Kinase Inhibition : The compound acts as an inhibitor for various kinases, which are critical targets in drug development for cancer and other diseases.
  • Bioavailability : Modifications in the chemical structure enhance solubility and bioavailability, making it suitable for formulation into pharmaceutical products .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of related compounds, demonstrating their potential as selective kinase inhibitors with low toxicity profiles .
  • Another investigation focused on the anti-inflammatory properties of similar pyrazolo derivatives, showing significant reductions in pro-inflammatory cytokines in vitro and in vivo models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of this compound include:

Compound Name/ID R<sup>5</sup> R<sup>3</sup> R<sup>7</sup> Side Chain Key Structural Differences
Target compound tert-butyl 2-chlorophenyl 2-(2-aminoethoxy)ethanol Reference compound for comparison
Pir-8-15 (7x) Phenyl 2-(trifluoromethyl)phenyl 2-(2-aminoethoxy)ethanol R<sup>3</sup>: Electron-withdrawing CF3 group
Pir-8-18 (7e) Phenyl 4-(trifluoromethoxy)phenyl 2-(2-aminoethoxy)ethanol R<sup>3</sup>: Polar OCF3 substituent
5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine tert-butyl 4-fluorophenyl 2-methoxyethylamine R<sup>7</sup>: Methoxyethyl vs. ethanol chain; R<sup>2</sup>: Methyl group
5-tert-butyl-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine tert-butyl 4-chlorophenyl Isopropylamine R<sup>3</sup>: 4-Cl vs. 2-Cl; R<sup>7</sup>: Smaller isopropyl group

Physicochemical Properties

  • Solubility: The ethanol side chain in the target compound improves aqueous solubility compared to analogues with non-polar R<sup>7</sup> groups (e.g., isopropyl in ). However, Pir-8-15 (7x) and Pir-8-18 (7e) exhibit reduced solubility due to lipophilic CF3/OCF3 groups .
  • Polarity : The 2-chlorophenyl group at R<sup>3</sup> introduces moderate polarity compared to 4-fluorophenyl (electron-deficient) or trifluoromethylphenyl (highly lipophilic) substituents .

Q & A

Q. What are the optimal synthetic routes for 2-(2-((5-(Tert-butyl)-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation: Construct the pyrazolo[1,5-a]pyrimidine core via cyclization of substituted pyrazole and pyrimidine precursors. For example, cyclization using ethyl cyanoacetate and aldehydes under reflux conditions with catalysts like TMPD (trimethylenedipiperidine) can yield the heterocyclic backbone .

Functionalization: Introduce the tert-butyl and 2-chlorophenyl groups through nucleophilic substitution or Suzuki coupling. highlights similar protocols using halogenated aryl intermediates and Pd-catalyzed cross-coupling .

Aminoethoxyethanol Chain Addition: React the 7-amino group of the core with 2-chloroethoxyethanol under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage, followed by purification via column chromatography .
Key Considerations: Optimize reaction temperatures (e.g., 65–100°C) and solvent systems (e.g., ethanol/water mixtures) to improve yields (>85%) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm substituent positions via 1^1H and 13^{13}C NMR. For example, the tert-butyl group shows a singlet at ~1.4 ppm, while the 2-chlorophenyl aromatic protons resonate between 7.3–7.6 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₂₁H₂₆ClN₅O₂ requires [M+H]⁺ at m/z 428.1752) .
  • HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients. Monitor for byproducts from incomplete substitutions or oxidations .

Advanced Research Questions

Q. How can computational methods guide the design of experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

Docking Simulations: Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., kinases or GPCRs). Focus on the pyrazolo[1,5-a]pyrimidine core’s planar structure for π-π stacking and the ethoxyethanol chain’s hydrogen-bonding potential .

Quantum Chemical Calculations: Predict reactivity of substituents (e.g., tert-butyl’s steric effects or 2-chlorophenyl’s electronic effects) using DFT (density functional theory). Compare with analogs (e.g., 5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentyl derivatives) to identify key pharmacophores .

Machine Learning: Train models on bioactivity datasets of pyrazolo[1,5-a]pyrimidines to prioritize synthetic targets. For example, adjust the ethoxyethanol chain length to optimize solubility without compromising binding affinity .

Q. How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

Standardize Assays: Reproduce experiments under controlled conditions (e.g., fixed cell lines, serum-free media) to eliminate variability. For instance, conflicting IC₅₀ values in kinase inhibition assays may arise from differences in ATP concentrations .

Orthogonal Validation: Use complementary techniques (e.g., SPR for binding kinetics vs. cell-based assays for functional inhibition). If a study reports anti-inflammatory activity but another shows no effect, test the compound in multiple inflammation models (e.g., COX-2 inhibition vs. TNF-α suppression) .

Metabolite Screening: Analyze stability in biological matrices (e.g., liver microsomes) via LC-MS to identify degradants that may contribute to discrepancies .

Q. What strategies enhance reaction efficiency and selectivity during scale-up synthesis?

Methodological Answer:

Catalyst Optimization: Replace traditional bases (e.g., triethylamine) with polymer-supported catalysts to improve recyclability and reduce byproducts. demonstrates TMPD’s reusability over five cycles with <5% yield drop .

Flow Chemistry: Implement continuous-flow reactors for high-temperature steps (e.g., cyclization at 100°C) to enhance heat transfer and reduce reaction times .

Green Solvents: Substitute DMF or toluene with cyclopentyl methyl ether (CPME) for safer large-scale reactions. notes improved yields (92% vs. 78%) in similar systems .

Q. How to systematically explore the compound’s potential in non-medicinal applications (e.g., materials science)?

Methodological Answer:

Thermal Stability Analysis: Use TGA/DSC to assess decomposition temperatures (>250°C suggests suitability as a ligand in high-temperature catalysis) .

Coordination Chemistry: Screen for metal-binding activity (e.g., with Cu²⁺ or Fe³⁺) via UV-Vis titration. The pyrimidine nitrogen and ethoxy oxygen may act as chelating sites .

Polymer Composite Studies: Incorporate the compound into polyurethane matrices and test mechanical properties (e.g., tensile strength) to evaluate its role as a cross-linker or stabilizer .

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